Superior Phosphatase Catalytic Efficiency
In a study characterizing a vitamin B6 phosphatase from Sinorhizobium meliloti, the specific constant (Vmax/Km), a measure of catalytic efficiency, was found to be nearly 2.5 times higher for pyridoxine phosphate compared to pyridoxal phosphate . This indicates that PNP is a significantly better substrate for this enzyme, which is crucial for regulating intracellular vitamin B6 homeostasis.
| Evidence Dimension | Catalytic Efficiency (Vmax/Km ratio) |
|---|---|
| Target Compound Data | Vmax/Km for PNP is nearly 2.5-fold higher |
| Comparator Or Baseline | Pyridoxal 5'-phosphate (PLP): Baseline Vmax/Km |
| Quantified Difference | 2.5-fold higher for PNP |
| Conditions | Purified phosphatase from Sinorhizobium meliloti; pH 7.5 |
Why This Matters
For researchers studying B6 salvage pathways or developing phosphatase inhibitors, using PNP provides a more robust signal and potentially lower detection limits, directly impacting assay sensitivity and data quality.
